Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1005077-74-6
VCID: VC5061154
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2CC(C1C2)N
Molecular Formula: C11H20N2O2
Molecular Weight: 212.293

Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS No.: 1005077-74-6

Cat. No.: VC5061154

Molecular Formula: C11H20N2O2

Molecular Weight: 212.293

* For research use only. Not for human or veterinary use.

Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate - 1005077-74-6

Specification

CAS No. 1005077-74-6
Molecular Formula C11H20N2O2
Molecular Weight 212.293
IUPAC Name tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3
Standard InChI Key WDLJVXLPYIOWOZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CC(C1C2)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core consists of a 2-azabicyclo[2.2.1]heptane system, a seven-membered bicyclic structure featuring a nitrogen atom at position 2. The tert-butyl ester group is attached to the nitrogen, while the amino group occupies position 6 of the bicyclic framework . The stereochemistry of the molecule is critical, with multiple diastereomers possible depending on the configuration of the amino and ester groups. For instance, the (1R,4R,6S) stereoisomer is documented in PubChem , whereas VulcanChem describes a (1R,4R,5S) variant, highlighting the importance of precise stereochemical assignment in synthetic applications.

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight212.29 g/mol
IUPAC Name(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
SMILES (Stereospecific)CC(C)(C)OC(=O)N1C[C@@H]2CC@@HN

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate often begins with photochemical [2 + 2] cycloadditions or multistep organic transformations. A notable method involves cyclopenta-1,3-diene (1) and ethyl oxoacetate (2), which undergo cycloaddition to form bicyclic intermediates . Subsequent hydrogenation and Boc-protection yield stereoisomeric mixtures, which are separated via chromatography . For example, intermediates such as exo- and endo-3-azabicyclo[2.2.1]heptane-2-carbonitriles are key precursors .

Table 2: Key Synthetic Steps

StepReactionConditionsProduct
1[2 + 2] CycloadditionUV light, NH4ClBicyclic intermediate
2Boc ProtectionBoc2O, baseProtected intermediate
3HydrogenationH2, Pd/CAmino intermediate

Applications in Pharmaceutical Research

Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This compound serves as a precursor in synthesizing DPP-4 inhibitors, a class of antidiabetic agents. Researchers have utilized its bicyclic framework to design analogs with enhanced binding affinity to the DPP-4 active site . For instance, substituting the amino group with fluorophenyl moieties yielded potent inhibitors with IC50 values in the nanomolar range .

Antibacterial and Antiviral Studies

Preliminary studies suggest derivatives of this compound exhibit moderate activity against Gram-positive bacteria and RNA viruses, though mechanistic details remain under investigation.

Recent Advances and Future Directions

Recent efforts focus on streamlining synthesis via flow chemistry and biocatalytic methods to improve yield and reduce waste . Additionally, computational studies aim to predict the stereochemical outcomes of cycloaddition reactions, enabling better control over diastereomer formation .

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